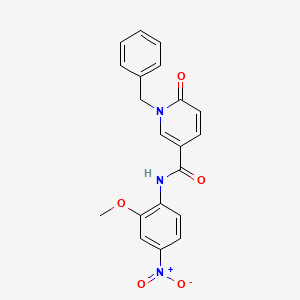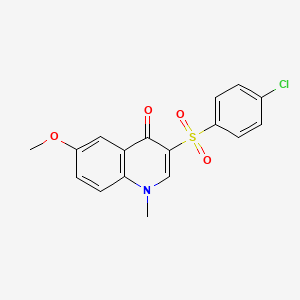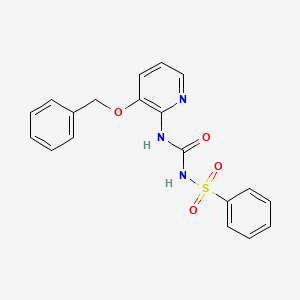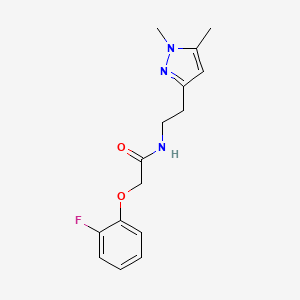![molecular formula C14H18N2O3S B2632075 1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide CAS No. 1390969-22-8](/img/structure/B2632075.png)
1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of new derivatives based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, which includes “1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide”, involves chemical optimizations on the linker and phenyl ring B . The key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine 1, is prepared from commercially available 2,3-dihydro-1H-indene .
Applications De Recherche Scientifique
Cerebral Ischemia and Stroke
Glibenclamide, a compound related to sulfonylamino cyclopentane carboxamides, targets the sulfonylurea receptor 1 (Sur1)–transient receptor potential 4 (Trpm4) channel, which is crucial in cerebral ischemia and stroke. Activation of this channel leads to cytotoxic edema and necrotic cell death, while its blockade has shown promise in reducing brain swelling, infarct volume, and improving neurological function across various rat models of stroke. These findings suggest a potential therapeutic application in minimizing cerebral damage post-ischemia (Simard et al., 2014).
Sulfonamide Inhibitors in Drug Discovery
Sulfonamides, including those with sulfonylamino groups, have been pivotal in drug discovery, offering a variety of therapeutic benefits. These compounds are integral in developing treatments for conditions ranging from glaucoma and cancer to bacterial infections. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underline the sulfonamide motif's significance in medicinal chemistry. This breadth of application highlights the potential of sulfonylamino compounds in creating novel therapeutics (Carta et al., 2012).
Inflammation and Neuroprotection
Research into glibenclamide's role in inflammation has revealed its potential beyond diabetes treatment. It has demonstrated anti-inflammatory effects across various diseases, suggesting a protective role in central nervous system (CNS) injuries by blocking specific channels that contribute to neuroinflammation and cell death. This indicates its utility in managing conditions characterized by acute inflammation and necessitates further exploration into sulfonylamino derivatives for similar applications (Zhang et al., 2017).
Cancer Research
Sulfonamide compounds have been investigated for their antitumor properties, with specific focus on mechanisms like the inhibition of adenosine triphosphate-sensitive potassium channels. These studies suggest that sulfonylamino compounds could offer new avenues for cancer treatment, especially in cases where traditional therapies have failed. The exploration of sulfonylamino cyclopentane carboxamide derivatives in this context could yield significant advancements in oncological pharmacotherapy (Pasello et al., 2013).
Orientations Futures
The future directions for “1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide” could involve further studies on its potential as an NLRP3 inflammasome inhibitor . The findings from such studies may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .
Mécanisme D'action
Target of Action
Compounds with a sulfonylamino group are often designed to interact with specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound .
Mode of Action
The compound would likely interact with its target through the formation of bonds, often hydrogen bonds, between the sulfonylamino group and specific amino acids in the target protein. This could inhibit the function of the protein, leading to a therapeutic effect .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in inflammation, the compound could potentially reduce inflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Factors such as its size, charge, and the presence of specific functional groups could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-13(17)14(9-4-5-10-14)16-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,16H,4-5,9-10H2,(H2,15,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCMDHVGWSXGDI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631992.png)
![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)
![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2631995.png)
![3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631996.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate](/img/structure/B2631998.png)



![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2632010.png)

![N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2632012.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)

